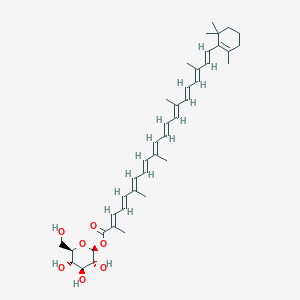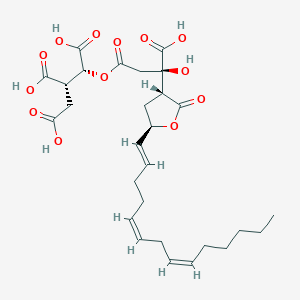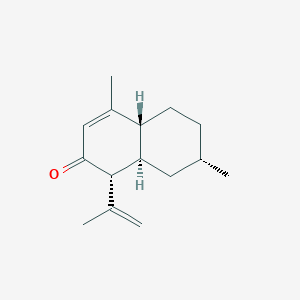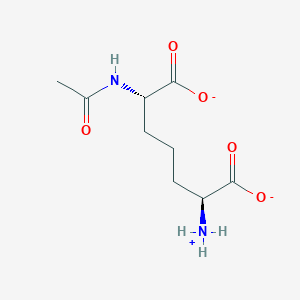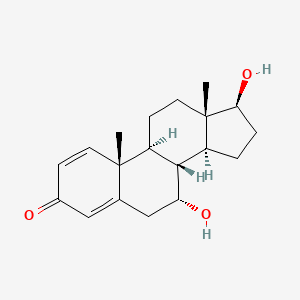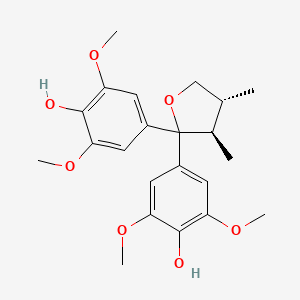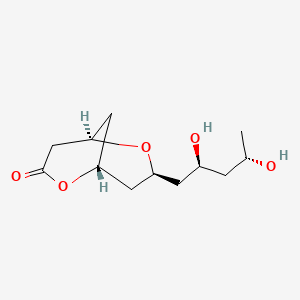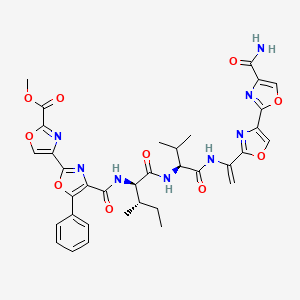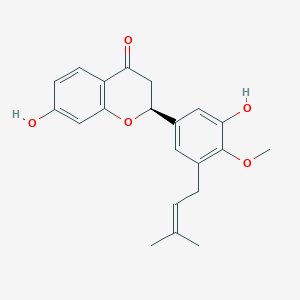
Sagittatoside B
Descripción general
Descripción
Synthesis Analysis
A novel method for the preparation of sagittatoside B involves recyclable and integrated biphase enzymatic hydrolysis, showing superior efficiency over traditional acidic hydrolysis. This process utilizes β-glucanase selected from five commercial enzymes for its optimal catalysis performance. The method achieves a high conversion ratio with minimal byproduct formation, underlining a promising approach for industrial applications of this compound synthesis (Shen et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound and its metabolites have been characterized using UPLC-QTOF-MS spectrometry, identifying 17 metabolites in rats. This analysis revealed the complex metabolic pathways of this compound, including hydrolysis, hydrogenation, hydroxylation, and conjugation with glucuronic acid, providing insight into its in vivo transformation and basis for further research (Sun et al., 2023).
Chemical Reactions and Properties
This compound's preparation from epimedin B through enzymatic hydrolysis demonstrates the compound's adaptability to mild reaction conditions, suitable for large-scale production. The process optimization, including temperature, pH, and enzyme-substrate ratios, highlights the compound's chemical reactivity and potential for efficient industrial synthesis (Xu et al., 2014).
Aplicaciones Científicas De Investigación
Estudio de Metabolismo
El sagittatoside B es uno de los principales diglucósidos en Herba Epimedii . Un estudio utilizó cromatografía líquida de ultra-rendimiento/espectrometría de masas de cuadrupolo-tiempo de vuelo (UPLC/Q-TOF-MS) para analizar los metabolitos del this compound en ratas después de la administración oral . Se encontró que las principales vías metabólicas del this compound en ratas son la hidrólisis, la hidrogenación, la hidroxilación, la deshidrogenación, la desmetilación, la decarbonilación y la conjugación con ácido glucurónico y diferentes azúcares . Este estudio proporcionó la base para la investigación y el desarrollo posteriores del this compound .
Estudio Farmacocinético
Se ha desarrollado y validado un método confiable de HPLC-MS/MS para la cuantificación simultánea de doce compuestos bioactivos, incluido el this compound, en plasma de rata . Este método se aplicó con éxito para evaluar la farmacocinética de estos compuestos después de la administración oral de extracto de Epimedium en ratas .
Método de Preparación
Se ha desarrollado un método de preparación conveniente para el this compound, que implica la hidrólisis enzimática bifásica reciclable e integrada . Este método podría potencialmente facilitar la producción a gran escala del this compound para diversas aplicaciones.
Efectos Anti-Osteoporosis
El this compound es uno de los 15 compuestos activos en Epimedium que se ha informado específicamente que ejercen efectos anti-osteoporosis . Se cree que estos compuestos actúan a través de vías específicas para prevenir o tratar la osteoporosis .
Mecanismo De Acción
Target of Action
Sagittatoside B, a secondary flavonol glycoside found in Epimedium, has been reported to exert anti-osteoporosis effects . The primary target of this compound is HIF-1α , a transcription factor that plays a crucial role in cellular and systemic responses to hypoxia.
Mode of Action
This compound interacts with HIF-1α, promoting osteoblast differentiation and inhibiting both HIF-1α gene and protein expression . This interaction enhances the expression of COL1A1 protein under hypoxic conditions .
Biochemical Pathways
It is known that hif-1α, the primary target of this compound, is involved in numerous pathways, including those related to cellular response to hypoxia .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using ultra-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (UPLC/Q-TOF-MS) . After oral administration in rats, a total of 17 metabolites were detected or tentatively identified from rat plasma, bile, urine, and feces . The major metabolic pathways of this compound in rats were hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and different sugars .
Result of Action
The action of this compound results in improved bone microstructures and reduced bone loss . In vivo experiments demonstrated its ability to decrease bone marrow adipose tissue, enhance bone formation, and suppress HIF-1α protein expression .
Action Environment
It is known that the compound’s bioactivities are much better in vivo than its original glycoside, epimedin b
Safety and Hazards
According to the Material Safety Data Sheet (MSDS) for Sagittatoside B, it is not classified under physical, health, or environmental hazards . In case of exposure, the recommended first aid measures include flushing the eyes or skin with plenty of water, not inducing vomiting if ingested, and moving to fresh air immediately if inhaled .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Sagittatoside B plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with enzymes such as β-glucanase, which facilitates its hydrolysis and conversion from its precursor, epimedin B . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as the HIF-1α signaling pathway, which is implicated in osteoclast formation and bone metabolism . These interactions highlight the compound’s potential in regulating various biochemical processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In osteoblasts, it promotes bone formation by enhancing the expression of osteogenic markers and stimulating the differentiation of precursor cells . In cancer cells, this compound induces apoptosis through the activation of intrinsic apoptotic pathways, involving key proteins such as Bax, Bcl-2, Caspase-3, and Caspase-9 . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse pharmacological activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the HIF-1α protein, modulating its activity and subsequently affecting the expression of genes involved in osteoclast formation . Additionally, it inhibits the activity of certain enzymes, such as β-glucanase, which is essential for its hydrolysis and conversion from epimedin B . These molecular interactions underpin the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, with a relative standard deviation lower than 11.7% . Its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, this compound maintains its bioactivity over extended periods, promoting osteogenic differentiation and apoptosis in cancer cells . These temporal effects are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as promoting bone formation and reducing inflammation . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and apoptosis in liver cells . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic use while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and different sugars . These metabolic reactions occur in the liver and other tissues, leading to the formation of multiple metabolites. Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the intestines and distributed to various organs, including the liver, where it undergoes metabolism . The compound’s localization and accumulation in target tissues are influenced by its interactions with transporters and binding proteins, which facilitate its cellular uptake and distribution.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic pathways . Additionally, targeting signals and post-translational modifications direct this compound to specific compartments or organelles, enhancing its therapeutic effects.
Propiedades
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O14/c1-13(2)5-10-17-18(33)11-19(34)21-24(38)29(27(44-28(17)21)15-6-8-16(41-4)9-7-15)45-32-30(25(39)22(36)14(3)43-32)46-31-26(40)23(37)20(35)12-42-31/h5-9,11,14,20,22-23,25-26,30-37,39-40H,10,12H2,1-4H3/t14-,20+,22-,23-,25+,26+,30+,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDGQVAUJNUPGW-JGSSSOFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(CO5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary ways Sagittatoside B is metabolized in rats?
A1: [] In rats, this compound undergoes several metabolic transformations, including:
Q2: How does this compound impact bone cells in vitro?
A2: Studies using MC3T3-E1 cells (osteoblasts) showed that this compound at concentrations of 10^-9 to 10^-5 M promotes differentiation and significantly increases calcium deposition, indicating a potential role in bone formation. Additionally, in RAW264.7 cells (osteoclast precursors), this compound suppressed the level of tartrate-resistant acid phosphatase (TRACP), a marker of osteoclast activity, and decreased the number of multinucleated osteoclastic cells, suggesting an inhibitory effect on bone resorption.
Q3: Can this compound be produced through enzymatic hydrolysis?
A3: Yes, this compound can be efficiently produced from Epimedin B using cellulase enzyme. Optimal reaction conditions include a temperature of 50°C, a pH of 5.6 (acetic acid-sodium acetate buffer), a substrate concentration of 20 g/L, and an enzyme-to-substrate mass ratio of 3:5. The identity of the product was confirmed using Mass Spectrometry (MS), 1H-NMR, and 13C-NMR.
Q4: What is the role of lactase-phlorizin hydrolase (LPH) in the intestinal absorption of this compound and other prenylated flavonoids?
A5: LPH plays a significant role in the intestinal absorption of prenylated flavonoids from Herba Epimedii. [] In a four-site perfused rat intestinal model, diglycosides like icariin and triglycosides like Epimedin A, Epimedin B, and Epimedin C were rapidly hydrolyzed in the duodenum and jejunum, producing metabolites like this compound. Co-perfusion with gluconolactone, an LPH inhibitor, significantly inhibited the hydrolysis of these compounds, demonstrating LPH's importance in their absorption.
Q5: Can carbomer influence the enzymatic breakdown of this compound and other flavonoids from Epimedium?
A6: Yes, carbomer affects the enzymatic hydrolysis of total flavonoids from Epimedium. In a buffer solution containing 1% carbomer at 37°C, the hydrolysis rates of Epimedin A, Epimedin B, Epimedin C, and icariin were slower compared to a carbomer-free environment. Notably, the production of secondary glycosides like this compound was promoted in the presence of carbomer.
Q6: Can you provide information about the analytical techniques used to study this compound and related compounds?
A6: Several analytical methods have been employed in the study of this compound and other flavonoids found in Epimedium:
- HPLC (High-Performance Liquid Chromatography): This technique is frequently used to separate, identify, and quantify individual flavonoids in complex mixtures. It's often coupled with other detection methods like DAD (diode-array detection) for quantification and MS (mass spectrometry) for structural characterization. [, , , ]
- UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry): Offers enhanced sensitivity and resolution compared to conventional HPLC, facilitating the identification and characterization of metabolites, even in low concentrations. []
- RRLC-DAD-ESI-MS2 (Rapid Resolution Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Mass Spectrometry): Combines rapid separation with sensitive detection for the identification and structural analysis of multiple compounds in complex mixtures like plant extracts. []
- CZE (Capillary Zone Electrophoresis): Provides a high-resolution separation technique for charged molecules, suitable for analyzing flavonoids. []
- NMR (Nuclear Magnetic Resonance): This technique elucidates the structure and conformation of molecules. 1H-NMR and 13C-NMR are commonly used to characterize the structures of isolated compounds like this compound. [, ]
Q7: Can this compound be found in different Epimedium species?
A7: Yes, this compound has been identified in various species of Epimedium, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



